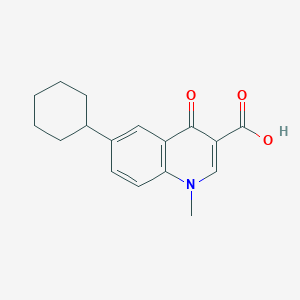

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .

Scientific Research Applications

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. The quinoline ring structure allows it to intercalate into DNA, thereby interfering with its function .

Comparison with Similar Compounds

Similar Compounds

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Studied for its analgesic properties.

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of fluoroquinolone antibiotics.

Uniqueness

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

6-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 36991-53-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.3 g/mol

- IUPAC Name : 6-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under acidic conditions. The detailed synthetic route may vary based on the specific modifications desired for enhancing biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 6-Cyclohexyl-1-methyl-4-oxo have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). In vitro evaluations demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs such as ethambutol, indicating their potential as effective antimycobacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Ethambutol | 4.89 | M. tb |

| Compound 13c | 6.55 | M. tb |

| Compound 13d | 7.11 | M. tb |

| Compound 8i | 9.97 | M. tb |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can enhance its ability to induce apoptosis in estrogen-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MDA-MB-231 | <10 | Cisplatin |

| A549 (Lung) | <20 | Cisplatin |

| HCT-15 (Colon) | <15 | Cisplatin |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoline derivatives. For example:

- The introduction of a carboxylic acid group enhances solubility and bioavailability.

- Modifications at the cyclohexyl ring can improve lipophilicity, leading to better membrane penetration and higher efficacy against bacterial strains .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives against drug-resistant M. tb strains. The study revealed that compounds with specific substitutions on the quinoline ring exhibited enhanced potency and selectivity towards bacterial cells over mammalian cells, suggesting reduced cytotoxicity and improved therapeutic profiles .

Properties

CAS No. |

55376-74-4 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

6-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,21) |

InChI Key |

KPDIXEGADMHTCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.